Chloramphenicol succinate

Content Navigation

Chloramphenicol succinate (CAS 3544-94-3) addresses the poor aqueous solubility of chloramphenicol base, enabling high-concentration parenteral formulations. Key differentiators:

- Water-soluble hemisuccinate ester prodrug; ionizable carboxylate (pKa ~5.5) permits strictly aqueous delivery.

- Prodrug inactive until esterase hydrolysis releases active chloramphenicol targeting 50S ribosome.

- ~70-85% systemic bioavailability due to renal clearance of unhydrolyzed prodrug; ideal for pharmacokinetic studies.

- Used as SDH inhibitor for mitochondrial toxicity assays.

Consistent supply for R&D.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

0.01 M

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

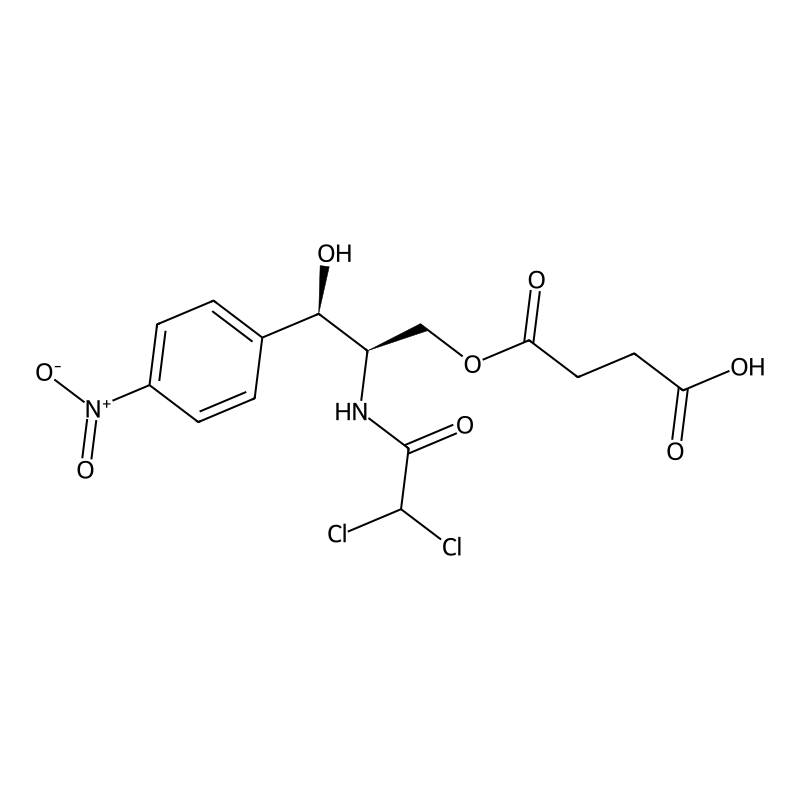

Chloramphenicol succinate (CAS 3544-94-3) is a highly water-soluble hemisuccinate ester prodrug of the broad-spectrum bacteriostatic antibiotic chloramphenicol. Designed to overcome the poor aqueous solubility of the parent chloramphenicol base, the succinate modification introduces an ionizable carboxylic acid moiety (pKa ~5.5) that permits the formulation of high-concentration aqueous solutions for parenteral administration and specialized in vitro assays [1]. In biological systems, the compound remains microbiologically inactive until it undergoes enzymatic hydrolysis by esterases to release the active chloramphenicol, which subsequently binds to the 50S ribosomal subunit to inhibit bacterial protein synthesis [2]. This prodrug strategy is central to its procurement value in applications requiring strictly aqueous delivery systems.

Research Fit

Substituting chloramphenicol succinate with chloramphenicol base or chloramphenicol palmitate fundamentally alters formulation feasibility and pharmacokinetic profiles. The parent base is sparingly soluble in water, making it strictly unsuitable for intravenous or high-concentration aqueous delivery [1]. Conversely, while chloramphenicol palmitate is highly lipophilic and effectively masks the bitter taste for oral suspensions, it cannot be utilized for aqueous parenteral administration [1]. Furthermore, the succinate ester exhibits distinct pharmacokinetic behavior: because a significant fraction (up to 36%) of the unhydrolyzed prodrug is rapidly cleared by renal excretion before esterase cleavage, its systemic bioavailability of active chloramphenicol is markedly lower (~70-85%) than that of the oral palmitate or base forms [2]. Procurement decisions must therefore account for these solubility and metabolic clearance differences to ensure experimental and therapeutic reproducibility.

Substitution Risk

Aqueous Solubility and Formulation

The primary procurement advantage of chloramphenicol succinate over its parent compound is its enhanced aqueous solubility. The addition of the succinate ester introduces a carboxylic acid group with a pKa of approximately 5.5, allowing it to be readily ionized and dissolved in water [1]. In contrast, chloramphenicol base is only sparingly soluble in water, which severely limits its use in aqueous parenteral formulations or high-concentration liquid assays . This structural modification is essential for applications requiring complete aqueous dissolution without the use of organic co-solvents.

| Evidence Dimension | Aqueous solubility and ionizability |

| Target Compound Data | Highly water-soluble via ionizable carboxylate (pKa ~5.5) |

| Comparator Or Baseline | Chloramphenicol base (sparingly soluble in water) |

| Quantified Difference | Enables high-concentration aqueous formulation without organic solvents |

| Conditions | Aqueous media / Parenteral formulation conditions |

Allows formulators and researchers to prepare stable, high-concentration aqueous solutions for intravenous delivery or specialized in vitro testing.

Bioavailability and Renal Clearance

When selecting a chloramphenicol prodrug for in vivo models, the distinct clearance kinetics of the succinate ester must be quantified. Clinical pharmacokinetic studies demonstrate that the relative bioavailability of active chloramphenicol from intravenous chloramphenicol succinate is only about 70% compared to oral chloramphenicol palmitate[1]. This reduction is driven by the rapid renal excretion of the unhydrolyzed succinate prodrug, with studies recovering 26% to 36% of the administered dose unchanged in the urine prior to esterase cleavage[1] [2]. Consequently, experimental dosing regimens must be explicitly adjusted upward when using the succinate ester to achieve equivalent systemic exposure to the active base.

| Evidence Dimension | Systemic bioavailability and renal excretion |

| Target Compound Data | ~70% relative bioavailability; 26-36% excreted unchanged in urine |

| Comparator Or Baseline | Chloramphenicol palmitate (higher bioavailability, minimal unchanged renal clearance) |

| Quantified Difference | 30% lower systemic exposure due to rapid renal clearance of the unhydrolyzed prodrug |

| Conditions | In vivo pharmacokinetic models (steady-state dosing) |

Critical for calculating accurate dosing regimens in animal models to ensure therapeutic or experimental plasma concentrations are met despite rapid renal loss.

Succinate Dehydrogenase Interaction

Beyond its role as an antimicrobial prodrug, chloramphenicol succinate exhibits distinct biochemical interactions due to its succinate moiety. In vitro toxicological assays have identified chloramphenicol succinate as a competitive substrate and inhibitor of mitochondrial succinate dehydrogenase (SDH) . This interaction is specific to the succinate ester form and is not observed with the parent chloramphenicol base, providing a mechanistic basis for specific off-target toxicities observed in certain models. This makes the compound a highly specific tool for investigating drug-induced mitochondrial dysfunction.

| Evidence Dimension | Succinate dehydrogenase (SDH) inhibition |

| Target Compound Data | Acts as a competitive substrate and inhibitor of SDH |

| Comparator Or Baseline | Chloramphenicol base (lacks succinate moiety for direct SDH active site competition) |

| Quantified Difference | Induces specific mitochondrial SDH inhibition independent of ribosomal binding |

| Conditions | In vitro mitochondrial toxicity assays |

Provides a necessary biochemical control for researchers studying the specific mitochondrial toxicity and off-target effects of esterified prodrugs.

Parenteral and Aqueous Delivery Systems

Due to its high aqueous solubility driven by the ionizable carboxylate group, chloramphenicol succinate is an essential choice for developing injectable antibiotic formulations or microfluidic droplet systems that require strictly aqueous environments, where the sparingly soluble parent base would precipitate or fail to reach effective concentrations .

Pharmacokinetic and Esterase Modeling

The compound's distinct metabolic profile—specifically the competition between esterase-mediated hydrolysis and rapid renal clearance of the unhydrolyzed prodrug—makes it a highly suitable reference standard for in vivo pharmacokinetic studies evaluating prodrug activation rates and renal elimination kinetics [1].

Mitochondrial Toxicity and SDH Assays

Because chloramphenicol succinate acts as a competitive substrate and inhibitor of succinate dehydrogenase (SDH), it is specifically utilized in in vitro toxicological screens to investigate drug-induced mitochondrial dysfunction and the off-target effects of succinate-conjugated pharmaceuticals .

Application Fit Matrix

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H371 (33.33%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

982-57-0

Absorption Distribution and Excretion

6-80% of chloramphenicol succinate is eliminated unchanged in the urine, though this is highly variable between patients. On average, 30% of chloramphenicol succinate is eliminated unchanged in the urine and 10% is eliminated as the active chloramphenicol in the urine.

Chloramphenicol succinate has a volume of distribution of 0.2-3.1L/kg.

Chloramphenicol succinate's total clearance is 530-540mL/min in patients with normal renal and hepatic function, and 354mL/min in patients with renal or hepatic dysfunction. Chloramphenicol succinate's renal clearance is 222-260mL/min in patients with normal renal and hepatic function, and 66mL/min in patients with renal or hepatic dysfunction.

Metabolism Metabolites

Biological Half Life

2: Kauffman RE, Thirumoorthi MC, Buckley JA, Aravind MK, Dajani AS. Relative bioavailability of intravenous chloramphenicol succinate and oral chloramphenicol palmitate in infants and children. J Pediatr. 1981 Dec;99(6):963-7. PubMed PMID: 7310593.

3: Nahata MC, Powell DA. Bioavailability and clearance of chloramphenicol after intravenous chloramphenicol succinate. Clin Pharmacol Ther. 1981 Sep;30(3):368-72. PubMed PMID: 7273601.

4: Ambrose PJ. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate. Clin Pharmacokinet. 1984 May-Jun;9(3):222-38. Review. PubMed PMID: 6375931.

5: Nahata MC, Powell DA. Chloramphenicol serum concentration falls during chloramphenicol succinate dosing. Clin Pharmacol Ther. 1983 Mar;33(3):308-13. PubMed PMID: 6825386.

6: Nahata MC, Powell DA. Comparative bioavailability and pharmacokinetics of chloramphenicol after intravenous chloramphenicol succinate in premature infants and older patients. Dev Pharmacol Ther. 1983;6(1):23-32. PubMed PMID: 6839912.

7: Burke JT, Wargin WA, Sherertz RJ, Sanders KL, Blum MR, Sarubbi FA. Pharmacokinetics of intravenous chloramphenicol sodium succinate in adult patients with normal renal and hepatic function. J Pharmacokinet Biopharm. 1982 Dec;10(6):601-14. PubMed PMID: 7182457.

8: Sala-Mercado JA, Wider J, Undyala VV, Jahania S, Yoo W, Mentzer RM Jr, Gottlieb RA, Przyklenk K. Profound cardioprotection with chloramphenicol succinate in the swine model of myocardial ischemia-reperfusion injury. Circulation. 2010 Sep 14;122(11 Suppl):S179-84. doi: 10.1161/CIRCULATIONAHA.109.928242. PubMed PMID: 20837911; PubMed Central PMCID: PMC3355994.

9: Koup JR, Weber A, Smith AL. Chloramphenicol succinate pharmacokinetics in Macaca nemestrina: dose dependency study. J Pharmacol Exp Ther. 1981 Nov;219(2):316-20. PubMed PMID: 7288623.

10: Ambekar CS, Lee JS, Cheung BM, Chan LC, Liang R, Kumana CR. Chloramphenicol succinate, a competitive substrate and inhibitor of succinate dehydrogenase: possible reason for its toxicity. Toxicol In Vitro. 2004 Aug;18(4):441-7. PubMed PMID: 15130601.

11: Kauffman RE, Miceli JN, Strebel L, Buckley JA, Done AK, Dajani AS. Pharmacokinetics of chloramphenicol and chloramphenicol succinate in infants and children. J Pediatr. 1981 Feb;98(2):315-20. PubMed PMID: 7463235.

12: Ambekar CS, Cheung B, Lee J, Chan LC, Liang R, Kumana CR. Metabolism of chloramphenicol succinate in human bone marrow. Eur J Clin Pharmacol. 2000 Aug;56(5):405-9. PubMed PMID: 11009050.

13: Brasfield JH, Record KE, Griffen WO, Mattingly S. Chloramphenicol and chloramphenicol succinate concentrations in patients with renal impairment. Clin Pharm. 1983 Jul-Aug;2(4):355-8. PubMed PMID: 6883963.

14: Krasinski K, Kusmiesz H, Nelson JD. Pharmacologic interactions among chloramphenicol, phenytoin and phenobarbital. Pediatr Infect Dis. 1982 Jul-Aug;1(4):232-5. PubMed PMID: 7177912.

15: Turton JA, Yallop D, Andrews CM, Fagg R, York M, Williams TC. Haemotoxicity of chloramphenicol succinate in the CD-1 mouse and Wistar Hanover rat. Hum Exp Toxicol. 1999 Sep;18(9):566-76. PubMed PMID: 10523871.

16: Festing MF, Diamanti P, Turton JA. Strain differences in haematological response to chloramphenicol succinate in mice: implications for toxicological research. Food Chem Toxicol. 2001 Apr;39(4):375-83. PubMed PMID: 11295484.

17: Aravind MK, Miceli JN, Kauffman RE, Strebel LE, Done AK. Simultaneous measurement of chloramphenicol and chloramphenicol succinate by high-performance liquid chromatography. J Chromatogr. 1980 Nov 14;221(1):176-81. PubMed PMID: 7451621.

18: Velagapudi R, Smith RV, Ludden TM, Sagraves R. Simultaneous determination of chloramphenicol and chloramphenicol succinate in plasma using high-performance liquid chromatography. J Chromatogr. 1982 Mar 12;228:423-8. PubMed PMID: 7076772.

19: Nahata MC. Simultaneous measurement of chloramphenicol sodium succinate and chloramphenicol in presence of furosemide in plasma and urine. J Clin Pharm Ther. 1993 Aug;18(4):301. PubMed PMID: 8227239.

20: Nouws JF, Vree TB, Holtkamp J, Baakman M, Driessens F, Guelen PJ. Pharmacokinetic, residue and irritation aspects of chloramphenicol sodium succinate and a chloramphenicol base formulation following intramuscular administration to ruminants. Vet Q. 1986 Jul;8(3):224-32. PubMed PMID: 3750804.

Explore Compound Types